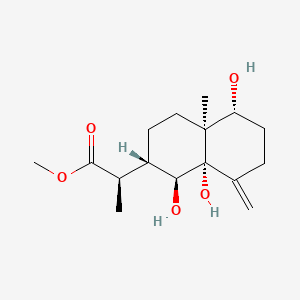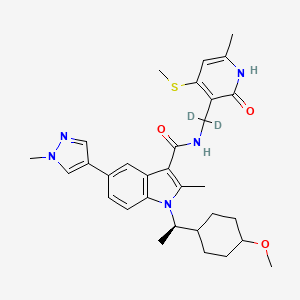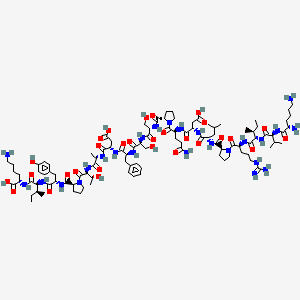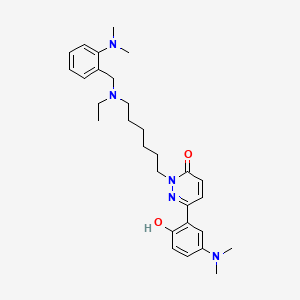
AChE-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE-IN-6 is a compound known for its inhibitory activity against acetylcholinesterase, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibition is crucial in the treatment of neurodegenerative disorders such as Alzheimer’s disease, where increased levels of acetylcholine can improve cognitive function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-6 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. This reaction is mediated by manganese(III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions usually include a solvent such as acetic acid and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
AChE-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
AChE-IN-6 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibition.
Biology: Investigated for its potential to modulate neurotransmitter levels in the brain.
Medicine: Explored as a therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays for acetylcholinesterase activity.
作用機序
AChE-IN-6 exerts its effects by binding to the active site of acetylcholinesterase, thereby preventing the hydrolysis of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .
類似化合物との比較
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase.
Uniqueness
AChE-IN-6 is unique due to its hybrid structure, combining features of both piperazine and dihydrofuran moieties. This structural uniqueness contributes to its potent inhibitory activity and favorable pharmacokinetic properties .
特性
分子式 |
C29H41N5O2 |
|---|---|
分子量 |
491.7 g/mol |
IUPAC名 |
6-[5-(dimethylamino)-2-hydroxyphenyl]-2-[6-[[2-(dimethylamino)phenyl]methyl-ethylamino]hexyl]pyridazin-3-one |
InChI |
InChI=1S/C29H41N5O2/c1-6-33(22-23-13-9-10-14-27(23)32(4)5)19-11-7-8-12-20-34-29(36)18-16-26(30-34)25-21-24(31(2)3)15-17-28(25)35/h9-10,13-18,21,35H,6-8,11-12,19-20,22H2,1-5H3 |
InChIキー |
LUSWYKZXSSNJEA-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCCCCN1C(=O)C=CC(=N1)C2=C(C=CC(=C2)N(C)C)O)CC3=CC=CC=C3N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





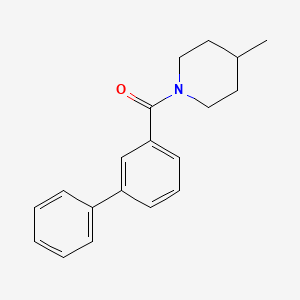
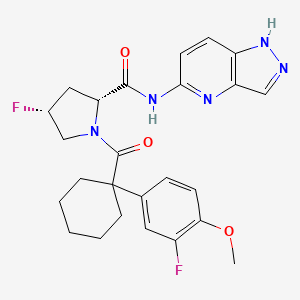
![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
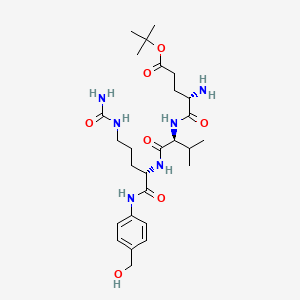
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)

